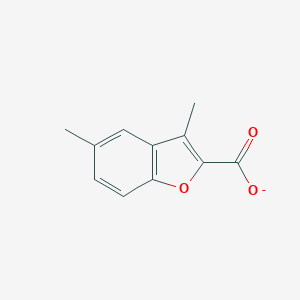

3,5-Dimethyl-1-benzofuran-2-carboxylic acid

描述

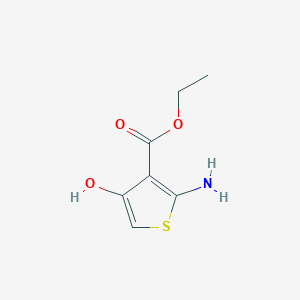

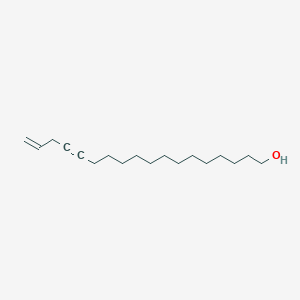

3,5-Dimethyl-1-benzofuran-2-carboxylic acid is a chemical compound belonging to the benzofuran family, characterized by a benzene ring fused to a furan ring with additional methyl groups and a carboxylic acid functional group. This compound is of interest due to its potential applications in various fields, including organic electronics, pharmaceuticals, and materials science.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One approach involves the use of acrolein dimer and 1,3-dicarbonyl compounds catalyzed by a Lewis acid, with N-bromosuccinimide as an oxidizing agent, which has been applied to synthesize commercial drug molecules . Another method includes the one-pot reaction of specific precursors under ultrasound irradiation conditions, leading to the formation of benzofuran-quinoline carboxylic acid derivatives .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives has been extensively studied using techniques such as single crystal X-ray diffraction and NMR spectroscopy. These studies reveal that benzofuran compounds can exhibit extensive intermolecular hydrogen bonding interactions, contributing to their supramolecular architecture . Additionally, the crystal packing of certain benzofuran derivatives demonstrates pi-pi stacking interactions and hydrogen bonding, which are significant for their stability and potential applications .

Chemical Reactions Analysis

Benzofuran derivatives can participate in various chemical reactions due to their reactive sites. The carboxylic acid group, in particular, can engage in reactions typical of carboxylic acids, such as esterification, amidation, and decarboxylation. Moreover, the benzofuran core can act as a ligand in organometallic complexes, coordinating with metal ions and forming various adducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives have been investigated through different analytical techniques. UV-Vis-NIR spectroscopy, photoluminescence studies, and FT-IR spectral analysis provide insights into the optical properties, fluorescence characteristics, and functional groups present in these compounds . Quantum chemical analyses, such as DFT calculations, help in understanding the electronic structure, reactivity, and nonlinear optical properties . Additionally, thermal and mechanical properties have been explored through TG/DTA analyses and hardness measurements .

科学研究应用

-

Anticancer Activity

- Field : Medical Research, Oncology

- Application : Some substituted benzofurans have shown significant anticancer activities . For example, a compound was found to have significant cell growth inhibitory effects on different types of cancer cells .

- Method : The compound was applied to various cancer cells and the inhibition rates were measured .

- Results : The inhibition rates in different types of cancer cells by 10 μM of the compound are as follows: Leukemia K-562 and SR (56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (56.45% and 44.50% respectively) .

-

Antiviral Activity

- Field : Medical Research, Virology

- Application : A benzofuran derivative found in Eupatorium adenophorum exhibits antiviral effects against RSV LONG and A2 strains .

- Method : The compound was applied to the virus strains and the inhibitory concentration (IC 50) values were measured .

- Results : The compound has IC 50 values of 2.3 and 2.8 μM, respectively, against RSV LONG and A2 strains .

-

Antibacterial Activity

- Field : Medical Research, Microbiology

- Application : Some benzofuran derivatives have shown significant antibacterial activities .

- Method : The compounds were applied to various bacterial strains and the inhibition zones were measured .

- Results : The inhibition zones in different types of bacteria by the compounds vary depending on the specific compound and bacterial strain .

-

Anti-oxidative Activity

- Field : Medical Research, Biochemistry

- Application : Some benzofuran derivatives have shown significant anti-oxidative activities .

- Method : The compounds were applied to various oxidative stress models and the antioxidant effects were measured .

- Results : The antioxidant effects in different oxidative stress models by the compounds vary depending on the specific compound and model .

-

Synthesis of Cyclic DADLE Prodrug

- Field : Pharmaceutical Chemistry

- Application : Benzofuran-2-carboxylic acid was used in the synthesis of the oxymethyl-modified coumarinic acid-based cyclic DADLE (H-Tyr-D-Ala-Gly-Phe-D-Leu-OH) prodrug .

- Method : Benzofuran-2-carboxylic acid was reacted with other reagents to form the prodrug .

- Results : The prodrug was successfully synthesized .

-

Palladium-Catalyzed Cross-Coupling Reaction

- Field : Organic Chemistry

- Application : 3-Methylbenzofuran-2-carboxylic acid undergoes palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .

- Method : 3-Methylbenzofuran-2-carboxylic acid was reacted with 4-iodoanisole and diphenyliodonium triflate in the presence of a palladium catalyst .

- Results : The corresponding biaryl was successfully synthesized .

-

Anti-Hepatitis C Virus Activity

- Field : Medical Research, Virology

- Application : A recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

- Method : The compound was applied to the hepatitis C virus and the inhibitory effects were measured .

- Results : The compound showed significant inhibitory effects against the hepatitis C virus .

-

Anticancer Agents

- Field : Medical Research, Oncology

- Application : Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

- Method : The compounds were applied to various cancer cells and the inhibition rates were measured .

- Results : The compounds showed significant cell growth inhibitory effects on different types of cancer cells .

-

Synthesis of Polycyclic Benzofuran Compounds

- Field : Organic Chemistry

- Application : A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

- Method : The benzofuran derivative was reacted with other reagents to form the polycyclic benzofuran compounds .

- Results : The polycyclic benzofuran compounds were successfully synthesized .

-

Construction of Complex Benzofuran Ring Systems

- Field : Organic Chemistry

- Application : A benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .

- Method : The benzofuran ring was constructed using proton quantum tunneling .

- Results : The complex benzofuran ring systems were successfully constructed with high yield .

未来方向

Benzofuran compounds, including 3,5-Dimethyl-1-benzofuran-2-carboxylic acid, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on developing promising compounds with target therapy potentials and little side effects .

属性

IUPAC Name |

3,5-dimethyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-6-3-4-9-8(5-6)7(2)10(14-9)11(12)13/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITKJMOBBHFQBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-1-benzofuran-2-carboxylic acid | |

CAS RN |

16817-32-6 | |

| Record name | 3,5-Dimethyl-2-benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16817-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-1-benzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate](/img/structure/B95488.png)